![molecular formula C16H12ClNO3 B2701123 2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-22-2](/img/structure/B2701123.png)

2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

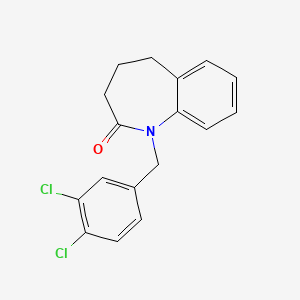

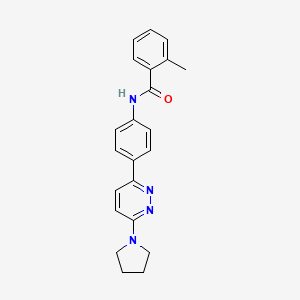

“2-[(4-Chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H12ClNO3 . Its average mass is 301.724 Da and its monoisotopic mass is 301.050568 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用

Rh(III)-Catalyzed Synthesis

A study by Zhuangzhi Shi et al. (2013) highlights the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds through aryl and vinylic C-H activation. This method provides a novel route for constructing complex isoquinolinedione structures, displaying broad substituent scope under mild conditions without the need for oxidants, generating N2 and H2O as byproducts (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Glycine Site Antagonism on the NMDA Receptor

Research conducted by Carling et al. (1992) explores 2-carboxytetrahydroquinoline derivatives derived from kynurenic acid for their in vitro antagonist activity at the glycine site on the NMDA receptor. This work sheds light on the potential of isoquinolinedione derivatives for neurological applications, demonstrating the importance of the correctly positioned hydrogen-bond-accepting group at the 4-position for high-affinity binding (Carling et al., 1992).

Dye-Sensitized Photooxygenations

Ling Ke-Qing and colleagues (1998) discuss the dye-sensitized photooxygenations of 1,3-isoquinolinediones, utilizing singlet oxygen reactions sensitized by anionic sensitizer Rose Bengal (RB) and tetraphenylporphin (TPP). This study provides insight into the photochemical transformations of isoquinolinediones, highlighting potential applications in photochemical syntheses and the formation of various oxidation products (Ke-Qing, Gang, Hu, & Jian-hua, 1998).

Supramolecular Features

Arkalekha Mandal and B. Patel (2018) have investigated the supramolecular features of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones. Their study, combining experimental and computational methods, reveals the importance of weak interactions such as halogen bonding in dictating the crystal packing and stability of isoquinolinedione derivatives (Mandal & Patel, 2018).

Safety and Hazards

特性

IUPAC Name |

2-[(4-chlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-13-7-5-11(6-8-13)10-21-18-15(19)9-12-3-1-2-4-14(12)16(18)20/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHGQAHNSPNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)